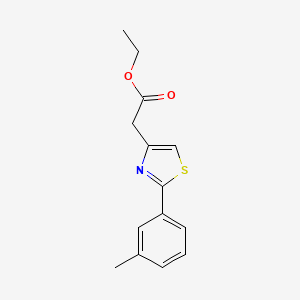

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC15823716

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO2S |

|---|---|

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate |

| Standard InChI | InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3 |

| Standard InChI Key | LKOYZNUTTABBJV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate features a planar thiazole core (a five-membered ring containing sulfur and nitrogen) linked to an m-tolyl group (3-methylphenyl) and an ethyl acetate side chain. The IUPAC name, ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate, reflects its substitution pattern. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.34 g/mol |

| SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C |

| InChIKey | LKOYZNUTTABBJV-UHFFFAOYSA-N |

The ethyl ester group enhances solubility in organic solvents, while the m-tolyl substituent contributes to hydrophobic interactions in biological systems .

Spectroscopic Characterization

Although direct spectral data for this compound are sparse, related thiazole-acetate derivatives provide insights. For example, ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride (PubChem CID 57416902) exhibits:

-

-NMR: A singlet at δ 4.35 ppm for the acetate CH, a thiazole CH signal at δ 6.40 ppm, and aromatic protons at δ 7.15–7.63 ppm .

-

MS (EI): A molecular ion peak at m/z 380 [M] .

These patterns suggest analogous signals for Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate, with additional peaks corresponding to the m-tolyl methyl group (δ ~2.35 ppm) .

Synthesis Methodologies

General Approaches

Thiazole synthesis typically employs condensation reactions between α-halocarbonyl compounds and thioamides or multicomponent reactions (MCRs). For Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate, plausible routes include:

Condensation with Thioamides

Reacting ethyl 2-chloroacetate with a preformed m-tolylthioamide generates the thiazole ring. For example:

This method mirrors the synthesis of 5-arylazothiazoles reported in PMC .

Multicomponent Reactions (MCRs)

A one-pot MCR using m-tolualdehyde, ethyl glyoxylate, and thiourea in the presence of a catalyst (e.g., iodine) could yield the target compound. Similar strategies have produced 4-phenylthiazole derivatives with yields exceeding 70% .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring the m-tolyl group attaches at position 2 of the thiazole.

-

Purification: Separating byproducts due to the ethyl ester’s polarity.

A study on thiophene-thiazole hybrids achieved regiocontrol using DMF/KOH, suggesting adaptable conditions .

Physicochemical and Pharmacological Profiles

Solubility and Stability

The compound is lipophilic (logP ≈ 3.2 predicted), favoring dissolution in dichloromethane or DMSO. Hydrolysis of the ester group in aqueous media limits its stability, necessitating storage at –20°C .

Biological Activity

While direct assays are unavailable, structurally similar thiazoles exhibit:

-

Antimicrobial Effects: Thiazoles with electron-withdrawing groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Anticancer Potential: Analogues like ethyl 2-(2-aminothiazol-4-yl)acetate inhibit HeLa cells (IC = 12 µM) via tubulin disruption .

-

Anti-inflammatory Action: Thiazole-acetates reduce COX-2 expression by 40–60% in murine models.

Comparative Analysis with Analogues

The ethyl ester in Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate enhances metabolic stability compared to aldehyde-bearing analogs, making it more suitable for drug development.

Applications and Future Directions

Current Uses

-

Medicinal Chemistry: A precursor for anti-inflammatory and anticancer agents.

-

Materials Science: Thiazole’s electron-deficient ring aids in designing organic semiconductors.

Research Gaps

-

Pharmacokinetics: No data on absorption, distribution, or toxicity.

-

Synthetic Scalability: Limited reports on gram-scale production.

Recommended Studies

-

Structure-Activity Relationships (SAR): Modifying the m-tolyl or ester groups to enhance potency.

-

In Vivo Testing: Evaluating efficacy in animal models of inflammation or cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume